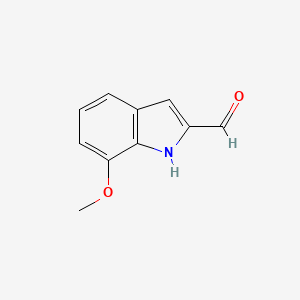

7-methoxy-1H-indole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXQSRRPZKDXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445311 | |

| Record name | 7-methoxy-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30464-91-6 | |

| Record name | 7-methoxy-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 1h Indole 2 Carbaldehyde

Classical Approaches and Strategic Advancements

Traditional methods for synthesizing indole-2-carbaldehydes have long been established, relying on multi-step sequences that often begin from pre-formed indoles or suitable aromatic precursors. These routes, while foundational, have seen strategic advancements to improve yields and accessibility.

Oxidative Routes from Precursors (e.g., 2-hydroxymethylindole derivatives)

A direct and common strategy for the synthesis of indole-2-carbaldehydes involves the oxidation of a precursor at the C2 position. The most logical precursor for this transformation is the corresponding alcohol, 7-methoxy-1H-indole-2-methanol. While literature specifically detailing the oxidation of this exact substrate is sparse, the oxidation of various substituted 2-hydroxymethylindoles to their respective aldehydes is a well-established and reliable method. rsc.org

A key reagent for this purpose is activated manganese dioxide (MnO₂). rsc.orgorganic-chemistry.org This reagent is particularly effective for oxidizing allylic and benzylic-type alcohols, a category that includes 2-hydroxymethylindoles, without significantly affecting the electron-rich indole (B1671886) nucleus. The reaction is typically performed under mild conditions and offers high selectivity for the desired aldehyde product. The precursor, 7-methoxy-1H-indole-2-methanol, can be readily prepared via the reduction of ethyl 7-methoxy-1H-indole-2-carboxylate using a reducing agent like lithium aluminum hydride. rsc.org

| Precursor Type | Key Reagent | Product | Notes |

| 2-Hydroxymethylindole | Activated Manganese Dioxide (MnO₂) | 2-Indole Carbaldehyde | Mild conditions, high selectivity for benzylic-type alcohols. rsc.orgorganic-chemistry.org |

| 2-Methylindole | N/A (Requires harsher conditions) | 2-Indole Carbaldehyde | Oxidation of the methyl group is possible but generally requires more forcing conditions than alcohol oxidation. |

Ring-Closing and Formylation Strategies for Indole Construction

An alternative to functionalizing a pre-existing indole is to construct the indole ring with the desired substituents already in place or introduced at a key step. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds. organic-chemistry.orgcambridge.orgijpcbs.com However, for indoles, this reaction typically shows strong regioselectivity for the C3 position due to the electronic nature of the pyrrole (B145914) ring. niscpr.res.in

Therefore, to achieve C2-formylation, a more directed strategy is required. This often involves the metallation of the indole ring followed by quenching with a formylating agent. For instance, treatment of an N-protected indole with a strong base like n-butyllithium can lead to deprotonation at the C2 position. Subsequent reaction with an electrophile such as N,N-dimethylformamide (DMF) introduces the aldehyde functionality at the desired C2 position. This approach circumvents the inherent C3 selectivity of electrophilic substitution.

McFadyen-Stevens and Reissert Indole Synthesis Adaptations

Classic named reactions provide reliable, albeit often lengthy, pathways to functionalized indoles. The Reissert indole synthesis is a powerful method for preparing indole-2-carboxylates from ortho-nitrotoluenes. cambridge.org For the target molecule, this would involve the condensation of a suitably substituted 2-nitrotoluene (B74249) with diethyl oxalate, followed by reductive cyclization to yield methyl or ethyl 7-methoxy-1H-indole-2-carboxylate.

While the Reissert synthesis yields the carboxylate, not the aldehyde directly, this ester is an excellent precursor for the McFadyen-Stevens reaction. cambridge.org This procedure, reported by Dambal and Siddappa for various indole-2-carbaldehydes, provides a dedicated route from the ester to the aldehyde. cambridge.org The process involves a three-step sequence:

Conversion of the indole-2-carboxylate (B1230498) to the corresponding carbohydrazide (B1668358).

Tosylation of the carbohydrazide to form a tosylhydrazide intermediate.

Decomposition of the tosylhydrazide in the presence of a base, such as anhydrous sodium carbonate in ethylene (B1197577) glycol, to yield the final indole-2-carbaldehyde. cambridge.org

This combined Reissert/McFadyen-Stevens approach represents a robust, classical pathway to the target compound.

| Reaction | Starting Material | Key Steps | Product of Sequence |

| Reissert Synthesis | Substituted 2-Nitrotoluene | 1. Condensation with diethyl oxalate. 2. Reductive cyclization. | Indole-2-carboxylate cambridge.org |

| McFadyen-Stevens Reaction | Indole-2-carboxylate | 1. Formation of carbohydrazide. 2. Tosylation. 3. Base-induced decomposition. | Indole-2-carbaldehyde cambridge.org |

Modern and Sustainable Synthetic Protocols

More recent synthetic developments focus on improving efficiency, atom economy, and sustainability, often through the use of catalytic methods.

Transition Metal-Catalyzed Methodologies for Indole-2-carbaldehyde Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. Copper-catalyzed intramolecular coupling reactions have been developed for the synthesis of indole-2-carboxylate precursors. For example, a 3-(2-amino-3-methoxyphenyl)-2-bromo-acrylate derivative can undergo an intramolecular cyclization catalyzed by copper(I) iodide (CuI) to form methyl 7-methoxy-1H-indole-2-carboxylate. This modern ring-closing strategy offers an efficient route to the key ester intermediate, which can then be converted to the target aldehyde.

Furthermore, manganese-catalyzed C-H activation has emerged as a method for the direct functionalization of indoles at the C2 position, for instance, in C2-allylation reactions. rsc.org While a direct C2-formylation of 7-methoxyindole (B1360046) using this specific method has not been detailed, the principle of metal-catalyzed C-H activation represents a frontier for developing more direct and atom-economical routes to 2-substituted indoles.

Organocatalytic and Biocatalytic Transformations

In the drive for greener and more sustainable chemistry, organocatalysis and biocatalysis have become increasingly important. These fields use small organic molecules or enzymes, respectively, to catalyze reactions under mild conditions, often with high enantioselectivity.

While specific organocatalytic or biocatalytic methods for the direct synthesis of 7-methoxy-1H-indole-2-carbaldehyde are not yet widely reported, the potential is significant. Organocatalysis has been successfully applied to the synthesis of various complex indole derivatives. For example, aminocatalysts have been used in reductive cyclization reactions to form related indene-2-carbaldehyde structures, demonstrating the power of this approach to construct functionalized cyclic systems. Biocatalysis, inspired by the enzymatic pathways found in nature, offers the prospect of highly selective transformations under environmentally benign aqueous conditions. The development of new enzymes or mimics could pave the way for future sustainable syntheses of this and other valuable indole derivatives.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of this compound necessitates a high degree of regioselectivity to introduce the formyl group specifically at the C2 position. Standard electrophilic formylation methods for indoles, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, typically favor substitution at the electron-rich C3 position. wikipedia.orgorganic-chemistry.org Therefore, indirect methods starting from precursors already functionalized at the C2 position are generally employed to achieve the desired regioselectivity. As the target molecule is achiral, stereoselectivity is not a consideration in its synthesis.

Two prominent methods for the regioselective synthesis of indole-2-carbaldehydes are the McFadyen-Stevens reaction and the oxidation of indole-2-methanols, often referred to as the Harley-Mason procedure. rsc.org

McFadyen-Stevens Reaction: This method provides a route to aldehydes from the corresponding carboxylic acid esters. researchgate.netresearchgate.net In the context of this compound synthesis, the starting material would be ethyl 7-methoxy-1H-indole-2-carboxylate. The ester is first converted to the corresponding hydrazide, which is then sulfonylated (typically with tosyl chloride). The resulting sulfonylhydrazide undergoes base-catalyzed decomposition upon heating to yield the desired aldehyde. The regioselectivity is ensured as the synthesis originates from a C2-carboxylated indole.

Harley-Mason Procedure (Oxidation of 2-Hydroxymethylindoles): This is a widely used and often more efficient method for preparing indole-2-carbaldehydes. rsc.org The synthesis begins with the reduction of an ethyl indole-2-carboxylate, in this case, ethyl 7-methoxy-1H-indole-2-carboxylate, using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield 7-methoxy-1H-indole-2-methanol. This intermediate alcohol is then selectively oxidized to the corresponding aldehyde. Activated manganese dioxide (MnO₂) is the most commonly used oxidant for this transformation due to its high selectivity for oxidizing allylic and benzylic-type alcohols without affecting the indole nucleus or other sensitive functional groups. rsc.orgacs.org The regioselectivity is, again, predetermined by the C2-substitution of the starting ester.

Optimization of Reaction Conditions and Yield Enhancement in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Research has shown that the Harley-Mason procedure generally provides better yields compared to the McFadyen-Stevens reaction for various substituted indole-2-carbaldehydes. rsc.org

For the Harley-Mason procedure , the critical step is the oxidation of 7-methoxy-1H-indole-2-methanol. The efficiency of this step is highly dependent on the activity of the manganese dioxide used. acs.orgresearchgate.net

Activation of MnO₂: Commercially available MnO₂ can have varying activity. "Activated" MnO₂ is typically prepared by specific procedures, such as the precipitation of manganese sulfate (B86663) with potassium permanganate (B83412) under alkaline conditions, followed by careful drying. The reaction temperature and duration of the oxidation are also key parameters to optimize.

Solvent: The choice of solvent can influence the reaction rate and yield. Chloroform and dichloromethane (B109758) are commonly used solvents for MnO₂ oxidations.

Reaction Monitoring: Careful monitoring of the reaction by techniques such as thin-layer chromatography (TLC) is essential to determine the point of maximum conversion and prevent over-oxidation or side reactions.

In the McFadyen-Stevens reaction , yield enhancement can be pursued by optimizing several factors:

Base and Solvent: The choice of base and solvent for the decomposition of the sulfonylhydrazide is critical. Anhydrous sodium carbonate in a high-boiling solvent like ethylene glycol is a common system. rsc.org The temperature needs to be carefully controlled to promote the desired decomposition without causing degradation of the product.

Purity of Intermediates: The purity of the intermediate hydrazide and sulfonylhydrazide can significantly impact the final yield and purity of the aldehyde.

A comparative overview of the yields for the synthesis of substituted indole-2-carbaldehydes via these two methods highlights the generally superior efficiency of the Harley-Mason approach.

Interactive Data Table: Comparison of Synthetic Routes for Indole-2-Carbaldehydes

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reference |

| Harley-Mason Procedure | Ethyl Indole-2-carboxylate | 1. LiAlH₄ 2. Activated MnO₂ | Generally higher | rsc.org |

| McFadyen-Stevens Reaction | Ethyl Indole-2-carboxylate | 1. Hydrazine hydrate (B1144303) 2. Tosyl chloride 3. Na₂CO₃, Ethylene glycol | Generally lower | rsc.org |

Chemical Reactivity and Derivatization of 7 Methoxy 1h Indole 2 Carbaldehyde

Nucleophilic Additions and Condensation Reactions at the Formyl Group

The aldehyde functionality at the C2 position of the indole (B1671886) ring is a prime site for nucleophilic attack and condensation reactions, leading to a diverse array of derivatives.

Formation of Schiff Bases and Imine Derivatives

The reaction of 7-methoxy-1H-indole-2-carbaldehyde with primary amines readily forms Schiff bases, or imines. This condensation reaction typically proceeds via the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. The reaction is often catalyzed by a small amount of acid. These imine derivatives are important intermediates in the synthesis of various heterocyclic compounds and have been explored for their biological activities. For instance, the condensation of indole-2-carbaldehydes with various amine derivatives has been a common strategy to generate novel molecular entities.

A general scheme for this reaction is the condensation of an aldehyde with a primary amine to form a carbinolamine, which then eliminates water to form the Schiff base.

Knoevenagel Condensations and Related Olefination Reactions

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This compound can undergo Knoevenagel condensation with various active methylene compounds, such as malonates, malononitrile, and cyanoacetates, to yield α,β-unsaturated products. researchgate.netnih.gov This reaction is a modification of the aldol (B89426) condensation and is driven by the acidity of the α-protons of the active methylene compound. researchgate.netnih.gov The resulting olefinic products are valuable intermediates for the synthesis of more complex molecules, including fused heterocyclic systems. illinois.edu For example, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can lead to benzylidene malonates, which can further cyclize to indene (B144670) derivatives. illinois.edu

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| This compound | Malononitrile | Piperidine | 2-((7-methoxy-1H-indol-2-yl)methylene)malononitrile | nih.gov |

| This compound | Ethyl cyanoacetate | Base | Ethyl 2-cyano-3-(7-methoxy-1H-indol-2-yl)acrylate | researchgate.net |

| This compound | Meldrum's acid | Base | 5-((7-methoxy-1H-indol-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | nih.gov |

Table 1: Examples of Knoevenagel Condensation Reactions

Cycloaddition Reactions Involving the Aldehyde Moiety

While the indole nucleus itself can participate in cycloaddition reactions, the aldehyde group of this compound can also act as a dienophile in hetero-Diels-Alder reactions. In this [4+2] cycloaddition, the C=O double bond of the aldehyde reacts with a conjugated diene to form a dihydropyran ring fused to the indole. beilstein-journals.org The reactivity of the aldehyde as a dienophile is often enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic. beilstein-journals.org This strategy provides a direct route to pyran-fused indole systems. nih.gov

Electrophilic Aromatic Substitution and Functionalization of the Indole Nucleus

The indole nucleus is an electron-rich aromatic system and is susceptible to electrophilic attack. The directing effect of the existing methoxy (B1213986) and formyl groups, as well as the indole nitrogen, influences the position of further substitution. The Vilsmeier-Haack reaction, which is used to introduce the formyl group at the C3 position of indoles, is a classic example of electrophilic substitution on the indole ring. nih.govbeilstein-journals.org For 7-methoxyindole (B1360046), electrophilic substitution is expected to be directed to specific positions on the benzene (B151609) ring, influenced by the activating methoxy group. An extended Vilsmeier reaction on dimethoxy-activated indoles has been shown to result in substitution at the C2, C4, and C7 positions.

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important indole derivatives.

The oxidation of the aldehyde to the corresponding carboxylic acid, 7-methoxy-1H-indole-2-carboxylic acid, can be achieved using various oxidizing agents. For instance, oxidation of primary alcohols to carboxylic acids can be accomplished with reagents like chromium trioxide (CrO3) in the presence of periodic acid (H5IO6).

The reduction of the aldehyde to the primary alcohol, (7-methoxy-1H-indol-2-yl)methanol, can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.gov

| Transformation | Reagent(s) | Product | Ref. |

| Oxidation | CrO3, H5IO6 | 7-methoxy-1H-indole-2-carboxylic acid | |

| Reduction | LiAlH4 | (7-methoxy-1H-indol-2-yl)methanol | nih.gov |

Table 2: Oxidation and Reduction of the Formyl Group

Multi-Component Reactions and Annulation Strategies Utilizing the Indole-2-carbaldehyde Scaffold

Multi-component reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step. This compound is a valuable building block in such reactions. For instance, it can be used in the Pictet-Spengler reaction, a key method for the synthesis of β-carbolines. nih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. nih.gov The use of this compound in this reaction would lead to the formation of substituted tetrahydro-β-carbolines, which are core structures in many natural products and pharmacologically active compounds.

Furthermore, annulation strategies involving this indole-2-carbaldehyde can lead to the formation of various fused heterocyclic systems. For example, tandem reactions can be designed where an initial condensation at the aldehyde is followed by a cyclization onto the indole nucleus, leading to complex polycyclic structures. Such strategies are highly valuable for generating molecular diversity and for the synthesis of novel drug candidates.

Diversification Strategies for the Generation of Structural Complexity

The presence of a reactive aldehyde group at the C2 position, coupled with the inherent nucleophilicity of the indole core and the electronic influence of the C7-methoxy group, makes this compound a prime substrate for a variety of chemical transformations aimed at increasing molecular complexity. These strategies often involve the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the construction of elaborate polycyclic and heavily substituted molecular architectures. Key diversification approaches include multicomponent reactions, domino or tandem cyclizations, and reactions with bifunctional reagents that pave the way for subsequent ring-forming events.

One notable strategy for generating intricate molecular frameworks is through N-heterocyclic carbene (NHC)-catalyzed annulation reactions. In a specific application, this compound has been successfully employed in a formal [4+3] annulation reaction. This process, which involves the in-situ generation of a γ,γ-disubstituted indole-2-carboxaldehyde, leads to the formation of a tetracyclic ε-lactone. The reaction proceeds with good yield and high enantioselectivity, demonstrating the utility of this approach for creating complex, chiral molecules from a relatively simple starting material. researchgate.net

Multicomponent reactions (MCRs) represent another powerful tool for the rapid generation of molecular diversity from simple precursors. While specific MCRs involving this compound are not extensively documented in readily available literature, the general reactivity of indoles and aldehydes in such reactions suggests a high potential for this substrate. For instance, indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, have been assembled through MCRs involving various substituted indoles, formaldehyde (B43269), and amino hydrochlorides. nih.gov The electronic properties of this compound make it a suitable candidate for similar transformations, offering a pathway to novel polycyclic systems.

Furthermore, the aldehyde functionality of this compound can serve as a handle for the introduction of various substituents that can subsequently participate in cyclization reactions. Classic reactions such as the Wittig, Knoevenagel, and Pictet-Spengler reactions, while not specifically detailed for this compound in the surveyed literature, are fundamental transformations for aldehyde derivatization and represent viable, yet to be fully explored, avenues for structural diversification.

The following table summarizes a specific example of a diversification strategy applied to this compound:

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Yield | Enantiomeric Ratio (er) |

| NHC-Catalyzed [4+3] Annulation | This compound, 2-hydroxy phenyl p-quinone methide | N-heterocyclic carbene (NHC), Bi(OTf)₃ | Tetracyclic ε-lactone | 61% | 96:4 |

Table 1: Example of a Diversification Reaction with this compound. researchgate.net

The development of such diversification strategies is crucial for the construction of compound libraries for high-throughput screening and for the synthesis of novel therapeutic agents and functional materials. The strategic application of modern synthetic methodologies to this compound will undoubtedly continue to yield a rich variety of complex and valuable molecular entities.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. For 7-methoxy-1H-indole-2-carbaldehyde, both ¹H and ¹³C NMR would provide significant insights into its molecular framework, including the conformation of the aldehyde group and the potential for tautomerism.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (based on 7-methoxy-1H-indole)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (N-H) | Broad singlet | - | - |

| H3 | Singlet | - | - |

| H4 | Doublet | d | ~8.0 |

| H5 | Triplet | t | ~8.0 |

| H6 | Doublet | d | ~8.0 |

| CHO | Singlet | - | - |

| OCH₃ | Singlet | - | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~185 |

| C3 | ~120 |

| C3a | ~130 |

| C4 | ~110 |

| C5 | ~125 |

| C6 | ~115 |

| C7 | ~150 |

| C7a | ~135 |

| CHO | ~195 |

| OCH₃ | ~55 |

The exact conformation of the aldehyde group, whether it is oriented syn or anti to the indole (B1671886) nitrogen, could be determined by Nuclear Overhauser Effect (NOE) experiments. Furthermore, the potential for tautomerism, such as the existence of a hydroxymethylene tautomer, could be investigated by acquiring NMR spectra in different solvents and at various temperatures.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule and for elucidating its fragmentation pathways under ionization. For this compound (C₁₀H₉NO₂), the exact mass would be a key identifier.

While specific HRMS data for this compound is not available, predicted collision cross-section values for various adducts of the isomeric compound 7-methoxy-1H-indole-6-carbaldehyde have been calculated. uni.lu These predictions can offer an approximation of what to expect for the 2-carbaldehyde isomer.

Table 3: Predicted Collision Cross Section (CCS) Values for [M+H]⁺ of 7-methoxy-1H-indole-6-carbaldehyde

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.07060 | 134.3 |

The fragmentation of this compound in a mass spectrometer would likely involve initial loss of the formyl radical (CHO·) or carbon monoxide (CO). Subsequent fragmentation could involve the methoxy (B1213986) group, leading to the loss of a methyl radical (CH₃·) or formaldehyde (B43269) (CH₂O). Detailed analysis of the fragmentation pattern would provide a "fingerprint" for this specific isomer and help to distinguish it from other methoxyindole carbaldehydes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FT-IR spectrum of an indole derivative typically shows a characteristic N-H stretching vibration. rsc.org For this compound, key vibrational modes would include:

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹, indicative of hydrogen bonding.

C=O stretch (aldehyde): A strong, sharp band around 1650-1680 cm⁻¹. The position of this band can provide information about conjugation and intermolecular interactions.

C-O-C stretch (methoxy): Bands in the region of 1250-1000 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1600-1400 cm⁻¹ region.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Property Investigation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within a molecule and to characterize its photophysical properties. The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands, the ¹Lₐ and ¹Lₑ bands, arising from π-π* transitions. The position and intensity of these bands are sensitive to substitution on the indole ring.

For this compound, the methoxy group (an electron-donating group) and the carbaldehyde group (an electron-withdrawing group) are expected to cause a red-shift (bathochromic shift) of the absorption bands compared to the parent indole. While specific data for this compound is not available, studies on other substituted coumarins (which also contain a heterocyclic ring system) show that such substitutions significantly affect the absorption and fluorescence properties. researchgate.net

The fluorescence properties, including the quantum yield and lifetime, would provide insights into the excited state dynamics of the molecule. The presence of the aldehyde group might lead to quenching of fluorescence due to efficient intersystem crossing to the triplet state.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and details of intermolecular interactions.

Theoretical and Computational Investigations of 7 Methoxy 1h Indole 2 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn dictate its reactivity. For a molecule like 7-methoxy-1H-indole-2-carbaldehyde, DFT could be used to calculate a variety of parameters.

Although specific studies on this compound are not available, research on analogous compounds such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde has utilized DFT to investigate rotational conformers and the rotational barrier about the S-N bond. nih.gov Similarly, DFT calculations have been performed on other indole (B1671886) derivatives to understand their heats of formation and relative stability. niscpr.res.in

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Studies on related indole derivatives have successfully employed MD simulations. For instance, simulations have been used to understand the allosteric inhibition of enzymes by substituted 5-(4-methoxyphenyl)-1H-indoles, showing how the inhibitor's binding affects the enzyme's structure. mdpi.com In another example, MD simulations of a tetrahydrothienopyridine derivative were used to validate molecular docking results and analyze the stability of the ligand-protein complex. mdpi.com

In Silico Modeling for Structure-Activity Relationship (SAR) Hypothesis Generation

In silico modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. These computational techniques are used to build models that correlate the chemical structure of a compound with its biological activity. For this compound, SAR models could be developed to predict its potential as a therapeutic agent by comparing it to a series of structurally similar compounds with known activities.

While no specific SAR studies for this compound were found, the approach has been applied to other indole analogs. For example, QSAR analysis has been performed on indole derivatives as monoamine oxidase inhibitors, leading to the development of a pharmacophore model. nih.gov Another study developed a QSAR model for indeno[1,2-b]indole (B1252910) derivatives as inhibitors of Casein kinase II. d-nb.info

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. By modeling the energies of reactants, transition states, and products, researchers can gain a deeper understanding of how a reaction proceeds. For the synthesis of this compound, computational studies could clarify the most likely reaction pathways and intermediates.

While the synthesis of various indole-2-carbaldehydes has been described, computational elucidations of their reaction mechanisms are less common in the literature. rsc.org However, DFT calculations have been used to clarify the dynamic kinetic resolution process in the synthesis of certain planar-chiral indoles. researchgate.net

Prediction and Validation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the compound.

For this compound, basic computed properties are available in public databases like PubChem. nih.gov More in-depth studies, such as the one conducted on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, have used DFT calculations to predict vibrational spectra (IR) and have shown good agreement with experimental results. mdpi.com Such a dedicated study for this compound would be invaluable for its structural characterization.

Biological Activity Mechanisms and Structure Activity Relationship Sar Studies

In Vitro and In Vivo (Non-Clinical) Mechanistic Investigations of Derivatives

The biological effects of 7-methoxy-1H-indole-2-carbaldehyde derivatives are exerted through various mechanisms, including enzyme modulation, receptor interaction, and interference with cellular pathways and biomolecular binding.

Enzyme Inhibition and Activation Mechanisms

Derivatives of indole-2-carboxylic acid, which can be synthesized from indole-2-carbaldehydes, have shown significant inhibitory activity against several key enzymes involved in disease pathogenesis.

HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.gov These compounds function as integrase strand transfer inhibitors (INSTIs). nih.govnih.gov The mechanism involves the indole (B1671886) nucleus and the C2 carboxyl group chelating the two Mg²⁺ ions within the active site of the integrase. nih.govnih.gov This interaction is critical for blocking the strand transfer step of viral DNA integration. nih.gov

Tubulin: Certain indole-2-carboxylic acid benzylidene-hydrazides, derived from the corresponding carbaldehyde, have been found to inhibit tubulin polymerization. nih.gov This disruption of microtubule dynamics is a likely mechanism for their observed pro-apoptotic and cell cycle arresting effects in cancer cells. nih.gov

NS5B Polymerase: While direct studies on this compound derivatives targeting NS5B polymerase are not prominent, related heterocyclic compounds with metal-chelating properties have been investigated as inhibitors of this enzyme, which is essential for the replication of the hepatitis C virus (HCV). The active sites of enzymes like HIV-1 integrase and NS5B polymerase share common structural features, suggesting that indole derivatives with appropriate functionalities could also target NS5B. researchgate.net

Receptor Binding and Signaling Pathway Modulation

Indole-based structures are known to interact with various receptors, influencing their signaling pathways.

Cannabinoid (CB) Receptors: The endocannabinoid system, which includes CB1 and CB2 receptors, is a key regulator of numerous physiological processes. nih.govnih.gov Endocannabinoids, which are endogenous ligands for these receptors, are derivatives of fatty acids and can modulate pain and inflammation. nih.gov While direct binding studies of this compound derivatives to CB receptors are not extensively documented, the indole scaffold is a common feature in many synthetic cannabinoid receptor modulators. The modulation of CB receptors by related compounds suggests a potential for derivatives of this compound to interact with this system.

Serotonin (B10506) Receptors: The serotonin system is intricately linked with the endocannabinoid system. nih.gov Endocannabinoid signaling can influence the release of serotonin and the function of various serotonin (5-HT) receptors. nih.gov Given the structural similarities of the indole nucleus to serotonin, it is plausible that derivatives of this compound could modulate serotonergic pathways, although specific mechanistic studies are required to confirm this.

Cellular Pathway Modulation

The biological activity of these derivatives often manifests through the modulation of fundamental cellular processes.

Apoptosis Induction and Cell Cycle Arrest: A notable biological effect of certain indole-2-carboxylic acid benzylidene-hydrazides is the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov For instance, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and trigger apoptosis. nih.gov This activity is linked to the inhibition of tubulin polymerization. nih.gov

DNA/HSA Binding Properties and Mechanisms

The interaction of small molecules with biological macromolecules like DNA and human serum albumin (HSA) is a critical aspect of their pharmacological profile.

DNA Binding: A study on a related compound, 7-methoxy-2-nitro-naphtho[2,1-b]furan (R7000), which requires metabolic activation, demonstrated preferential binding to guanine (B1146940) residues in DNA. nih.gov This interaction leads to the formation of DNA adducts and can block DNA replication, highlighting the genotoxic potential of such compounds. nih.gov This suggests that metabolically activated derivatives of this compound could also interact with DNA.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

SAR studies are instrumental in refining the chemical structure of this compound derivatives to enhance their biological activity and selectivity for specific targets.

Impact of Substituent Modifications on Biological Profiles

The nature and position of substituents on the indole ring and its side chains have a profound impact on the biological activity of these compounds.

For HIV-1 integrase inhibitors , SAR studies on indole-2-carboxylic acid derivatives have revealed several key insights:

Indole Core and C2 Carboxyl Group: The indole nucleus and the C2 carboxyl group are essential for chelating the Mg²⁺ ions in the integrase active site. nih.gov

C3 Position: Introducing a long branch at the C3 position of the indole core can increase the inhibitory activity against HIV-1 integrase. nih.gov

C6 Position: The addition of a halogenated benzene (B151609) ring at the C6 position of the indole core has been shown to markedly improve the inhibitory effect against HIV-1 integrase. nih.gov This modification can lead to favorable π–π stacking interactions with viral DNA. nih.gov

For apoptosis inducers , SAR studies on indole-2-carboxylic acid benzylidene-hydrazides have highlighted the following:

C3 Position: Substitution at the 3-position of the indole ring is crucial for apoptotic activity. nih.gov

C5 Position: Modifications at the 5-position of the indole ring, such as with a methyl or chloro group, in combination with substitutions on the benzylidene ring, can significantly enhance apoptotic potency. nih.gov For example, a 20-fold increase in activity was observed by moving from a screening hit to compounds with optimized substitutions at these positions. nih.gov

The table below summarizes the structure-activity relationships for some indole derivatives.

| Compound Class | Target | Key Structural Features for Activity | Reference |

| Indole-2-carboxylic acids | HIV-1 Integrase | Indole core and C2 carboxyl group for Mg²⁺ chelation. Long branch at C3 and halogenated benzene at C6 enhance activity. | nih.govnih.gov |

| Indole-2-carboxylic acid benzylidene-hydrazides | Tubulin/Apoptosis Induction | Substitution at the C3 position of the indole ring is important. Modifications at C5 of the indole and on the benzylidene ring can significantly increase potency. | nih.gov |

Pharmacophore Modeling and Ligand Design Principles

The indole nucleus is a versatile pharmacophore, widely utilized in the design of therapeutic agents due to its ability to mimic the structure of various protein components. nih.gov Pharmacophore modeling for indole derivatives often centers on the core bicyclic structure, with specific substitutions determining the compound's interaction with biological targets.

For anticancer agents , particularly those targeting tubulin, the indole skeleton is a key feature. nih.gov It can act as a bioisostere for the trimethoxyphenyl (TMP) moiety found in potent natural inhibitors like Combretastatin A-4. researchgate.net The design strategy often involves linking the indole core to another aromatic or heterocyclic ring. Molecular docking studies reveal that the indole ring typically engages in hydrophobic interactions within the colchicine (B1669291) binding site of tubulin. researchgate.net Substitutions on the indole ring, including at positions 5, 6, or 7, have been shown to be critical for potent tubulin polymerization inhibition. researchgate.net

In the context of antiviral agents , such as HIV-1 integrase inhibitors, the design focuses on creating a molecule that can chelate metal ions in the enzyme's active site. For indole-2-carboxylic acid derivatives, the carboxyl group at the C2 position and the indole nitrogen form a critical chelating triad (B1167595) with Mg²⁺ ions. researchgate.net Structure-activity relationship (SAR) studies indicate that further modifications, such as introducing a long branch at the C3 position or halogenated benzene at the C6 position, can enhance interactions with a nearby hydrophobic cavity, thereby boosting inhibitory activity. researchgate.net The aldehyde group in this compound could potentially be oxidized to a carboxylic acid to mimic this crucial feature.

For anti-inflammatory agents , design principles often leverage the indole scaffold's ability to interact with key enzymes in inflammatory pathways, such as cyclooxygenase (COX). The design may involve hybridizing the indole core with other pharmacophores known to have anti-inflammatory effects. rsc.org The substitution pattern on the indole ring is crucial for activity and selectivity.

Evaluation of Mechanistic Effects in Pre-Clinical Disease Models

The diverse biological activities of indole derivatives have been extensively studied in various pre-clinical models. These studies provide a framework for understanding the potential mechanistic effects of this compound.

Antimicrobial Activity Mechanisms (antibacterial, antifungal, antiviral)

Indole derivatives are a significant class of antimicrobial agents. Their mechanisms of action are varied and target-specific.

Antibacterial Activity: Indole-2-carboxamides, which are structurally related to indole-2-carbaldehydes, have demonstrated potent and selective activity against mycobacteria, including drug-resistant strains. jddtonline.info The primary mechanism for these compounds is the inhibition of the essential mycolic acid transporter, MmpL3. jddtonline.info SAR studies have highlighted that substitutions on the indole ring are crucial for activity. researchgate.net For instance, a bromo group at the 6-position of the indole ring can lead to a significant increase in anti-TB activity. researchgate.net Other indole derivatives have shown efficacy against bacteria like Staphylococcus aureus, with chloro and methoxy (B1213986) substitutions being beneficial for activity. nih.gov

Antifungal Activity: Indole derivatives, particularly those hybridized with azole moieties like 1,2,4-triazole, exhibit significant antifungal properties. nih.gov These compounds have shown excellent activity against Candida krusei and moderate activity against Candida albicans. nih.gov The mechanism often involves disrupting the fungal cell membrane or inhibiting key fungal enzymes.

Antiviral Activity: The antiviral mechanisms of indole derivatives are well-studied, particularly against HIV and Hepatitis C Virus (HCV). As previously mentioned, indole-2-carboxylic acid derivatives can act as HIV-1 integrase strand transfer inhibitors by chelating magnesium ions in the active site. researchgate.net Other indole-based compounds have been developed as allosteric HIV-1 integrase inhibitors, which bind to the integrase dimer interface and induce aberrant multimerization. nih.gov For HCV, derivatives of 2-phenyl-4,5,6,7-tetrahydro-1H-indole have shown promising activity against different genotypes. jaims.in

| Derivative Class | Organism/Virus | Target/Mechanism | Key Findings | Reference(s) |

| Indole-2-carboxamides | Mycobacterium tuberculosis | MmpL3 Transporter | Potent activity against drug-sensitive and resistant strains. Substitutions at 4- and 6-positions are optimal. | jddtonline.inforesearchgate.net |

| Indole-triazole hybrids | Candida krusei, C. albicans | Fungal cell membrane/enzymes | Potent antifungal activity, particularly against C. krusei. | nih.gov |

| Indole-2-carboxylic acids | HIV-1 | Integrase | Inhibition of strand transfer via chelation of Mg²⁺ ions in the active site. | researchgate.net |

| 2-Phenyl-tetrahydroindoles | Hepatitis C Virus (HCV) | Viral Replication | Good antiviral properties towards genotypes 1b and 2a. | jaims.in |

Anticancer Activity Mechanisms (e.g., antiproliferative effects, tubulin targeting)

The anticancer properties of indole derivatives are among their most investigated biological activities, with mechanisms often involving the induction of apoptosis and cell cycle arrest.

Antiproliferative Effects and Apoptosis Induction: Many indole derivatives exert their anticancer effects by targeting key regulators of apoptosis, such as the Bcl-2 protein family. eurekaselect.comnih.gov By inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1, these compounds promote programmed cell death in cancer cells. researchgate.net For example, isatin-indole conjugates have been shown to significantly inhibit the growth of colorectal cancer cells by targeting Bcl-2 and Bcl-xL. nih.gov Similarly, novel indole-based compounds have been designed as dual inhibitors of Bcl-2 and Mcl-1, showing potent activity against various cancer cell lines. researchgate.net

Tubulin Targeting: A primary mechanism for many anticancer indole derivatives is the inhibition of tubulin polymerization. nih.gov The indole scaffold can effectively bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest at the G2/M phase and subsequent apoptosis. researchgate.netnih.gov Structure-activity relationship studies of indole-chalcone hybrids revealed that specific substitutions can lead to nanomolar potency against various cancer cells. nih.gov The position and nature of substituents on the indole ring are critical for potent anti-tubulin activity. researchgate.net

| Derivative Class | Cell Line(s) | Target/Mechanism | Key Findings | Reference(s) |

| Indole-Chalcone Hybrids | Various cancer cells | Tubulin Polymerization (Colchicine site) | Potent antiproliferative activity (nM range); induces G2/M arrest and apoptosis. | nih.gov |

| Isatin-Indole Conjugates | HT-29, SW-620 (Colorectal) | Bcl-2, Bcl-xL | Significant growth inhibition (nM range). | nih.gov |

| Indole-based researchgate.netnih.govnih.govtriazolo[4,3-a]pyridines | HeLa, A549, MCF-7, HCT116 | Tubulin Polymerization | High antiproliferative activity (nM range); induces apoptosis and G2/M arrest. | scholarsresearchlibrary.com |

| Indole-2-carboxamides | PC-3, Jurkat, MDA-MB-231 | Bcl-2, Mcl-1 | Dual inhibitory activity; electron-withdrawing groups on R1/R2 favor Bcl-2 inhibition. | researchgate.net |

Anti-inflammatory and Immunomodulatory Mechanisms

Indole derivatives, including indole-3-carboxaldehyde, are recognized for their ability to modulate inflammatory responses.

The anti-inflammatory mechanisms of these compounds often involve the inhibition of key inflammatory pathways. For instance, indole-2-carboxamide derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. wikipedia.org The mechanism can involve the suppression of the nuclear factor-κB (NF-κB) and MAPKs signaling pathways. scielo.br Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and functions primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. nih.gov Newer indole derivatives have been designed as selective COX-2 inhibitors to provide gastric sparing activity.

| Derivative Class | Model | Target/Mechanism | Key Findings | Reference(s) |

| Indole-2-carboxamides | RAW 264.7 macrophages | TNF-α, IL-6, NF-κB, MAPKs | Inhibition of LPS-induced pro-inflammatory cytokine expression. | wikipedia.orgscielo.br |

| N-methylsulfonyl-indoles | In vivo models | COX-2 / 5-LOX Inhibition | Dual inhibition with improved gastroprotective profile. | |

| Indole-3-yl acetohydrazides | In vivo models | COX-2 Inhibition | Selective COX-2 inhibition with significant anti-inflammatory and analgesic activity. |

Analgesic and Anthelmintic Activity Mechanisms

The structural versatility of the indole scaffold also lends itself to the development of analgesic and anthelmintic agents.

Analgesic Activity Mechanisms: The analgesic effects of indole derivatives are often linked to their anti-inflammatory properties, particularly the inhibition of COX enzymes. By blocking prostaglandin synthesis, these compounds can effectively reduce pain associated with inflammation. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives showed significant analgesic activity in hot-plate tests. Beyond COX inhibition, some indole derivatives may exert analgesic effects through other pathways. The non-hallucinogenic ibogalog catharanthalog, an indole derivative, produces analgesic effects in neuropathic pain models through partial agonism of the serotonin 5-HT2A receptor.

Anthelmintic Activity Mechanisms: Indole derivatives have demonstrated potent activity against parasitic nematodes. nih.gov The mechanism of action for some of these compounds involves inducing significant oxidative stress within the parasite. For instance, 5-iodoindole (B102021) has been shown to be lethal to the root-knot nematode Meloidogyne incognita by generating reactive oxygen species (ROS). researchgate.net This ROS production is attributed to the compound's antagonistic effect on glutathione (B108866) S-transferase (GST), an enzyme critical for suppressing oxidative stress in the nematode. researchgate.net Other studies have noted that halogenated indoles, particularly those with chlorine substitutions, exhibit significant nematicidal activity. nih.gov

| Activity | Derivative Class | Organism/Model | Target/Mechanism | Key Findings | Reference(s) |

| Analgesic | Indole acetohydrazides | Mice (Hot-plate test) | COX Inhibition | Significant, dose-dependent analgesic effects. | |

| Analgesic | Catharanthalog (Ibogalog) | Mice (Neuropathic pain) | 5-HT2A Receptor Agonism | Consistent analgesic efficacy without observable toxicity. | |

| Anthelmintic | 5-Iodoindole | Meloidogyne incognita | GST Antagonism, ROS Production | Induces rapid death in juvenile nematodes. | researchgate.net |

| Anthelmintic | Chloro-substituted indoles | Meloidogyne incognita | Not specified | Significant nematicidal activity compared to other derivatives. | nih.gov |

Antioxidant Mechanisms

The indole nucleus is an electron-rich aromatic system, which endows many of its derivatives with potent antioxidant properties. The mechanism of action often involves scavenging free radicals and reducing oxidative stress.

Indole derivatives, especially those containing hydroxyl or methoxy groups, can act as effective radical scavengers. The antioxidant activity of indole hydrazones, for example, is related to the number and position of hydroxyl groups on an attached arylidene moiety, as well as the presence of a methoxy group. The mechanism involves donating a hydrogen atom or an electron to neutralize free radicals, such as the DPPH radical. The indole ring itself, as seen in melatonin, can scavenge hydroxyl radicals. Studies on indole-aldehyde derivatives have shown they can protect against intestinal barrier damage by increasing levels of the endogenous antioxidant glutathione (GSH) and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. wikipedia.org

| Derivative Class | Assay/Model | Mechanism | Key Findings | Reference(s) |

| Indole Hydrazones | DPPH, FRAP, ORAC assays | Radical Scavenging | Good antioxidant activity related to hydroxyl and methoxy substitutions. | |

| Indole-based Caffeic Acid Amides | DPPH, ABTS assays | Radical Scavenging | Potent free radical scavenging agents, superior to benzamide (B126) analogues. | |

| Indole Aldehyde Derivatives | T. gondii infected mice | Increased GSH, Reduced MDA | Enhanced antioxidant capacity and reduced lipid peroxidation in intestinal tissue. | wikipedia.org |

Applications of 7 Methoxy 1h Indole 2 Carbaldehyde As a Precursor in Diverse Research Fields

Building Block for Complex Heterocyclic Scaffolds

7-methoxy-1H-indole-2-carbaldehyde serves as a versatile building block in the synthesis of complex heterocyclic scaffolds, which are core structures in many biologically active compounds. Its unique structure, featuring a reactive aldehyde group on the electron-rich indole (B1671886) ring, allows for a variety of chemical transformations. The methoxy (B1213986) group at the 7-position further influences the electronic properties of the indole nucleus, enhancing its reactivity in certain synthetic operations.

In the construction of fused-ring systems, the aldehyde functionality of this compound can participate in various cyclization reactions. For instance, it can be utilized in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to create complex molecules. These reactions are highly valued in diversity-oriented synthesis, aiming to produce libraries of compounds for biological screening.

One common strategy involves the condensation of the aldehyde with a suitable nucleophile, followed by an intramolecular cyclization to form a new ring fused to the indole core. This approach has been used to synthesize a range of heterocyclic systems, including but not limited to:

Indolo[3,2-c]quinolinones: These structures can be assembled through multi-component reactions involving an aniline, an aldehyde (such as a derivative of this compound), an isocyanide, and an indole-2-carboxylic acid, followed by a palladium-catalyzed C-H functionalization. rug.nl

β-Carbolines: These are synthesized through tandem C-H aminocarbonylation and dehydrogenation reactions.

Carbazoles: These can be formed via a palladium-catalyzed reaction where the indole C2-H bond is activated, followed by olefin insertion and aromatization. nih.gov

The reactivity of the indole nitrogen also allows for further derivatization, enabling the construction of even more complex polycyclic structures. The strategic placement of the methoxy group can direct the regioselectivity of these cyclization reactions, providing a level of control in the synthesis of specific isomers.

Below is a table summarizing some of the heterocyclic scaffolds synthesized using indole-2-carbaldehyde derivatives as precursors:

| Heterocyclic Scaffold | Synthetic Strategy | Key Reaction Type |

| Indolo[3,2-c]quinolinones | Multicomponent reaction followed by Pd-catalyzed C-H functionalization | Ugi reaction, C-H activation |

| β-Carbolines | Tandem C-H aminocarbonylation and dehydrogenation | Carbonylative cyclization |

| Carbazoles | Pd-catalyzed C-H activation and olefin insertion | Annulation |

| Pyrido[1,2-a]indoles | Pictet-Spengler reaction | Cyclization |

Scaffold for the Design and Synthesis of Ligands for Biological Targets (Mechanism-Focused)

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound provides a valuable starting point for the design and synthesis of ligands that can interact with a variety of biological targets. The aldehyde group serves as a handle for introducing diverse functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).

The mechanism-focused design of ligands often involves targeting specific enzymes or receptors. The indole ring can act as a bioisostere for other aromatic systems, such as a phenyl or naphthyl group, and can participate in key binding interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. The 7-methoxy group can influence the compound's pharmacokinetic properties and can also form specific hydrogen bonds with the target protein.

Derivatives of this compound have been investigated as potential inhibitors of several enzymes. For example, by modifying the aldehyde group into other functional groups like oximes, amides, or sulfonamides, researchers can create libraries of compounds to screen against various kinases, proteases, and other enzymes.

A key aspect of this research is understanding the binding mode of the synthesized ligands. Computational methods, such as molecular docking, are often used to predict how these molecules will interact with the active site of a target protein. This information can then guide the design of more potent and selective inhibitors.

The following table highlights some biological targets and the types of derivatives synthesized from indole-2-carbaldehydes to target them:

| Biological Target | Type of Derivative | Rationale for Design |

| Kinases | Indolo[3,2-c]quinolinones | The planar heterocyclic system can intercalate into the ATP-binding site. |

| Fructose-1,6-bisphosphatase | Indole-2-carboxylic acid derivatives | Carboxylic acid can form key interactions with the allosteric site of the enzyme. researchgate.net |

| Cannabinoid Receptors | 3-Amidoindoles and indolopyridones | The indole scaffold mimics the endogenous ligands. researchgate.net |

| 5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH) | Indoline derivatives | Dual inhibitors designed to have anti-inflammatory effects. nih.gov |

Precursor in Materials Science (e.g., fluorescent materials, organic electronics)

The unique photophysical properties of the indole ring make this compound an attractive precursor for the development of novel materials in materials science. The extended π-system of the indole nucleus can give rise to fluorescence, and by modifying the structure, the emission properties can be tuned.

In the field of fluorescent materials, derivatives of this compound have been explored for their potential as organic dyes and pigments. The aldehyde group can be readily converted into a variety of other functional groups, such as imines, vinylenes, or other conjugated systems, which can extend the π-conjugation and shift the fluorescence emission to longer wavelengths. The methoxy group can also influence the fluorescence quantum yield and Stokes shift of the resulting molecules.

In the area of organic electronics, indole-based materials are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The electron-rich nature of the indole ring makes it a good hole-transporting material. By incorporating this compound into larger polymeric or small-molecule structures, materials with tailored electronic properties can be synthesized.

The following table summarizes some of the applications of indole-2-carbaldehyde derivatives in materials science:

| Application Area | Type of Material | Key Property |

| Fluorescent Dyes | Schiff base derivatives | Tunable emission wavelength |

| Organic Electronics | Poly(indole)s and small molecules | Hole-transporting ability |

| Fluorescent Probes | Indole-based chromophores | High sensitivity and selectivity |

Development of Fluorescent Probes and Chemosensors for Biological Imaging

The development of fluorescent probes and chemosensors for biological imaging is a rapidly growing field, and this compound provides a valuable platform for the design of such tools. chemimpex.com Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion, a reactive oxygen species, or a biomolecule.

The aldehyde group of this compound can be used to attach a recognition unit that is selective for the target analyte. Upon binding of the analyte, a conformational change or an electronic perturbation can occur, leading to a change in the fluorescence intensity or wavelength of the indole fluorophore. This "turn-on" or "turn-off" response allows for the visualization and quantification of the analyte in biological systems.

For example, a probe for a specific metal ion could be designed by attaching a chelating agent to the aldehyde group. In the absence of the metal ion, the fluorescence of the indole ring might be quenched. Upon binding of the metal ion, the quenching mechanism is disrupted, and the fluorescence is restored.

The 7-methoxy group can also play a role in the performance of these probes. It can fine-tune the photophysical properties of the fluorophore and can also influence the binding affinity and selectivity of the recognition unit.

The following table outlines the components of a fluorescent probe based on this compound:

| Component | Function | Example |

| Fluorophore | Emits light upon excitation | 7-methoxy-1H-indole |

| Recognition Unit | Binds selectively to the analyte | Aza-crown ether for metal ions |

| Linker | Connects the fluorophore and the recognition unit | Schiff base linkage |

| Signaling Mechanism | Produces a change in fluorescence upon analyte binding | Photoinduced electron transfer (PeT) |

Role in Biomimetic and Natural Product Synthesis

This compound is a valuable precursor in the biomimetic and total synthesis of natural products. Many complex indole alkaloids, which are a class of natural products with a wide range of biological activities, contain the indole nucleus as a core structural motif.

Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature to synthesize complex molecules. In many cases, these pathways involve the use of simple indole precursors, such as tryptophan. This compound can be seen as a functionalized analog of such precursors, and its use can streamline the synthesis of certain natural products.

In total synthesis, the goal is to synthesize a complex natural product from simple, commercially available starting materials. The aldehyde group of this compound can be used to introduce key functional groups or to participate in cyclization reactions that form the carbon skeleton of the target molecule.

For example, the Fischer indole synthesis is a classic method for preparing indoles, and modifications of this reaction can be used to synthesize substituted indoles like this compound. rsc.org This compound can then be elaborated into more complex structures through a series of chemical transformations.

The following table lists some natural product classes where indole-2-carbaldehyde derivatives could be used as synthetic precursors:

| Natural Product Class | Key Structural Feature | Potential Synthetic Application of this compound |

| Indole Alkaloids | Indole nucleus | Introduction of the indole core and functionalization at the 2-position |

| Mitomycins | Pyrrolo[1,2-a]indole core | Precursor for the construction of the tricyclic ring system |

| Strychnos Alkaloids | Complex polycyclic indole framework | Building block for the elaboration of the intricate ring system |

Future Research Directions and Unresolved Challenges in 7 Methoxy 1h Indole 2 Carbaldehyde Chemistry

Development of Novel and Highly Efficient Synthetic Routes

While established methods for the synthesis of indole-2-carbaldehydes, such as the Vilsmeier-Haack and Reimer-Tiemann reactions, are applicable to 7-methoxyindole (B1360046), the pursuit of more efficient, sustainable, and versatile synthetic strategies remains a key research focus. tandfonline.comorganic-chemistry.orgwikipedia.orgrug.nl Future research will likely concentrate on the development of catalytic and environmentally benign formylation methods.

One promising direction is the advancement of catalytic C-H functionalization reactions. nih.gov These methods offer the potential for direct formylation of the 7-methoxyindole core without the need for pre-functionalized substrates, thereby improving atom economy and reducing synthetic steps. The development of novel catalyst systems, potentially involving earth-abundant metals, could lead to more cost-effective and sustainable processes.

Furthermore, the exploration of flow chemistry for the synthesis of 7-methoxy-1H-indole-2-carbaldehyde presents an opportunity to enhance reaction efficiency, safety, and scalability. Continuous flow processes can offer precise control over reaction parameters, leading to higher yields and purities while minimizing waste. thieme-connect.de

| Synthetic Approach | Reagents | Key Advantages | Challenges |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Well-established, generally good yields. tandfonline.comwikipedia.org | Stoichiometric use of aggressive reagents, generation of phosphorus waste. |

| Reimer-Tiemann Reaction | CHCl₃, strong base | Utilizes simple reagents. organic-chemistry.orgrug.nl | Often results in mixtures of isomers, harsh reaction conditions. |

| Catalytic C-H Formylation | Metal catalyst, formyl source | High atom economy, direct functionalization. | Catalyst cost and sensitivity, regioselectivity control. |

| Flow Chemistry Synthesis | Optimized reagents for flow | Enhanced safety, scalability, and reproducibility. thieme-connect.de | Initial setup costs, optimization of flow parameters. |

Exploration of Undiscovered Reactivity Pathways and Transformations

The aldehyde functionality at the C2 position, combined with the electron-rich nature of the 7-methoxyindole ring system, endows this compound with a rich and underexplored reactivity profile. Future research should aim to uncover novel transformations beyond its current use as a synthetic intermediate.

One area of interest is its participation in multicomponent reactions. These reactions, where three or more reactants combine in a single synthetic operation, offer a powerful tool for the rapid generation of molecular complexity. Investigating the behavior of this compound in novel multicomponent reaction scaffolds could lead to the discovery of new heterocyclic systems with interesting biological properties.

Furthermore, its potential in cycloaddition reactions remains largely untapped. wikipedia.orgacs.orgtandfonline.com Exploring its utility as a dienophile or in [4+2] and other cycloaddition processes could provide access to complex polycyclic indole (B1671886) alkaloids and their analogues. The electron-donating methoxy (B1213986) group at the 7-position is expected to influence the electronics of the indole system and, consequently, its reactivity in such transformations.

The Knoevenagel condensation is a well-known reaction of aldehydes, and further exploration of this reaction with a wider range of active methylene (B1212753) compounds could yield novel derivatives with potential applications in materials science and medicinal chemistry. sigmaaldrich.comwikipedia.orgsci-hub.senih.gov

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

While this compound is utilized as a precursor for compounds with biological activity, a detailed understanding of its own interactions at a molecular level is lacking. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound and its derivatives.

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict potential biological targets and to visualize the binding interactions of this compound with proteins and other biomolecules. These in silico studies can guide the design of new derivatives with enhanced potency and selectivity.

High-throughput screening of this compound and its derivatives against a broad panel of biological targets will be crucial in identifying novel therapeutic applications. nih.govunl.eduresearchgate.net This can be complemented by mechanistic studies, such as enzyme kinetics and cell-based assays, to understand how these molecules exert their biological effects. For instance, indole derivatives have been investigated for their potential as anticancer, anti-Alzheimer's, and immunomodulatory agents. cookechem.comnih.gov

Integration with Emerging Technologies in Chemical Research (e.g., AI-driven synthesis, high-throughput screening for mechanistic insights)

The integration of emerging technologies like artificial intelligence (AI) and high-throughput screening is set to revolutionize the field of chemical research, and the study of this compound is no exception.

High-throughput screening technologies can be utilized to rapidly assess the reactivity of this compound with a large library of reactants, providing valuable data for understanding its chemical space and discovering new reactions. nih.govunl.eduresearchgate.net Furthermore, high-throughput screening can be applied to biological assays to quickly identify new biological activities and to gain insights into the structure-activity relationships of its derivatives.

| Technology | Application in this compound Research | Potential Impact |

| AI-driven Retrosynthesis | Design of novel and efficient synthetic routes. sigmaaldrich.comwikipedia.orgnih.gov | Faster discovery of more sustainable and cost-effective syntheses. |

| Automated Synthesis | Rapid execution and optimization of synthetic routes. nih.gov | Increased efficiency and reproducibility in the laboratory. |

| High-Throughput Reactivity Screening | Exploration of undiscovered reaction pathways. | Accelerated discovery of new chemical transformations. |

| High-Throughput Biological Screening | Identification of new biological targets and activities. nih.govunl.eduresearchgate.net | Faster identification of lead compounds for drug discovery. |

Addressing Scalability and Environmental Considerations in Production and Application Research

As with any chemical compound of potential industrial importance, addressing the scalability of its synthesis and the environmental impact of its production and use is a critical challenge. Future research must focus on developing processes that are not only efficient in the laboratory but also viable on a larger scale and environmentally sustainable.

The principles of green chemistry should be at the forefront of any process development for this compound. wikipedia.orgrsc.org This includes the use of safer solvents, the reduction of waste, and the development of catalytic processes to replace stoichiometric reagents. Life cycle assessment and other green chemistry metrics can be used to evaluate the environmental footprint of different synthetic routes and to identify areas for improvement. wikipedia.orgacs.org

The scalability of the synthesis is another key consideration. Reactions that are successful on a small scale in the laboratory may face challenges when scaled up to an industrial setting. nih.govnii.ac.jpsigmaaldrich.com Process development chemists will need to address issues such as heat transfer, mixing, and purification to ensure a robust and reproducible manufacturing process. The development of continuous manufacturing processes, such as those using flow chemistry, could offer significant advantages in terms of scalability and safety. thieme-connect.de

Furthermore, the environmental fate and potential toxicity of this compound and its derivatives need to be considered, especially if they are to be used in applications that could lead to their release into the environment. chim.it

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7-methoxy-1H-indole-2-carbaldehyde?

- The compound can be synthesized via formylation of indole derivatives under controlled conditions. For example, condensation reactions using reagents like Vilsmeier-Haack (POCl₃/DMF) or directed metalation followed by formylation are typical . Optimization of reaction parameters (e.g., temperature, solvent) is critical; highlights reflux conditions (e.g., 3 hours in acetic acid) as effective for indole derivatives. Purification often involves chromatography or recrystallization, with HPLC monitoring to confirm purity (≥95%) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Stability studies should include thermal analysis (TGA/DSC) to determine decomposition temperatures and accelerated aging tests under humidity/light exposure. notes a lack of data for related indoles, emphasizing the need for empirical testing. Storage in inert atmospheres (N₂/Ar) at –20°C is recommended to prevent oxidation or hydrolysis .

Q. What analytical techniques are suitable for confirming the structure and purity of this compound?

- Spectroscopy : ¹H/¹³C NMR (confirm methoxy and aldehyde groups), FT-IR (C=O stretch ~1680 cm⁻¹), and UV-Vis (indole π→π* transitions).

- Chromatography : HPLC with UV detection (C18 columns, methanol/water mobile phase) or GC-MS for volatile derivatives.

- Mass Spectrometry : High-resolution MS (ESI/TOF) to verify molecular ion ([M+H]⁺ = 176.07) .

Q. What safety precautions are essential when handling this compound?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood. recommends P95 respirators if airborne particles are generated. Avoid water contamination (risk of aldehyde reactivity) and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale syntheses?

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O, as in ) or transition-metal catalysts (Ru/Mn oxides, per ) for regioselective formylation.

- Solvent Effects : Compare polar aprotic solvents (DMF, DCM) vs. ethers (THF). achieved 85% yield in DCM with MnO₂.

- Kinetic Studies : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. What strategies can address contradictory data in the literature regarding this compound’s reactivity?

- Cross-Validation : Replicate reported procedures while controlling variables (e.g., moisture, oxygen). highlights inconsistencies in physicochemical data, necessitating independent measurement via DSC (melting point) and Karl Fischer titration (water content).

- Computational Modeling : DFT calculations to predict reactive sites (e.g., aldehyde vs. indole NH) and compare with experimental results .

Q. How can derivatives of this compound be designed for biological activity screening?

- Functionalization : Introduce substituents at the indole NH (alkylation) or aldehyde group (condensation to hydrazones/imines). demonstrates thiazole-condensed indoles as bioactive scaffolds.

- SAR Studies : Test derivatives in enzyme inhibition assays (e.g., kinases) or antimicrobial models. suggests methoxy groups enhance membrane permeability .

Q. What computational tools are effective in predicting the compound’s interactions with biological targets?

- Docking Simulations : Use AutoDock or Schrödinger Suite to model binding to proteins (e.g., cytochrome P450).

- MD Simulations : GROMACS/AMBER to assess stability of ligand-receptor complexes over time.

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products